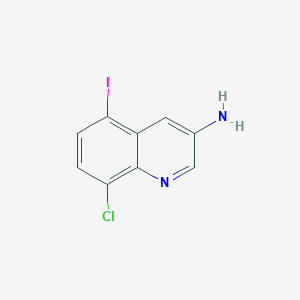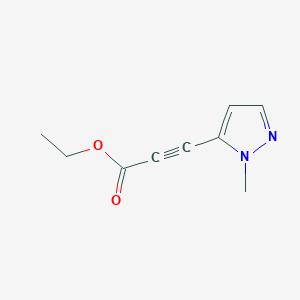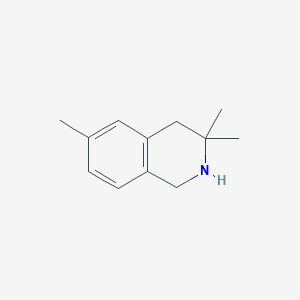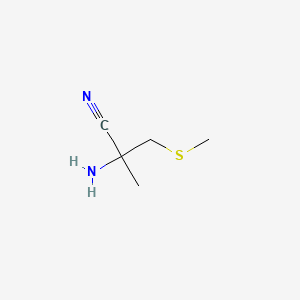
2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile is an organic compound with the molecular formula C5H10N2S. This compound is characterized by the presence of an amino group, a nitrile group, and a methylsulfanyl group attached to a propanenitrile backbone. It is a versatile compound used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile typically involves the reaction of 2-amino-2-methylpropanenitrile with methylsulfanyl reagents under controlled conditions. One common method involves the use of methylthiolate as a nucleophile to introduce the methylsulfanyl group. The reaction is carried out in an inert atmosphere, often using solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The methylsulfanyl group can undergo metabolic transformations, affecting the compound’s overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(methylsulfanyl)propanol: Similar structure but with a hydroxyl group instead of a nitrile group.
2-Amino-2-methyl-1-propanol: Lacks the methylsulfanyl group, affecting its reactivity and applications
Uniqueness
2-Amino-2-methyl-3-(methylsulfanyl)propanenitrile is unique due to the presence of both the nitrile and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for diverse research applications .
Propriétés
Formule moléculaire |
C5H10N2S |
|---|---|
Poids moléculaire |
130.21 g/mol |
Nom IUPAC |
2-amino-2-methyl-3-methylsulfanylpropanenitrile |
InChI |
InChI=1S/C5H10N2S/c1-5(7,3-6)4-8-2/h4,7H2,1-2H3 |
Clé InChI |
AZWPTLGTGVMWRE-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC)(C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


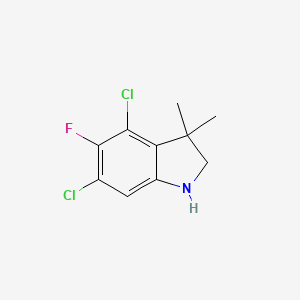

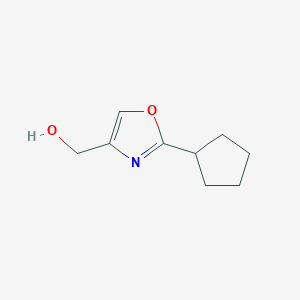
![1-(2,3-Dihydrobenzo[B]furan-5-YL)butylamine](/img/structure/B13236060.png)

![2-[(1-Cyclopropylethyl)amino]-N,N-dimethylacetamide](/img/structure/B13236075.png)
![2-[(2-Aminobutyl)sulfanyl]pyrimidine](/img/structure/B13236088.png)
![3-(Pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13236097.png)
![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13236104.png)
![tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate](/img/structure/B13236106.png)
